IDO1 Inhibition Potency: A Differentiated Entry for Immuno-Oncology SAR
Methyl 5-hydroxy-1H-indole-2-carboxylate inhibits human indoleamine 2,3-dioxygenase (IDO) with an IC₅₀ of 4.4 µM in a spectrophotometric assay measuring N′-formylkynurenine formation [1]. In contrast, a potent 6-acetamido-indole-2-carboxylic acid derivative (compound 9o-1) from a related series achieves an IC₅₀ of 1.17 µM for IDO1 [2]. This 3.8-fold difference in potency highlights that the 5-hydroxy substitution pattern, while less potent than optimized 6-substituted derivatives, provides a distinct starting point for medicinal chemistry exploration of IDO1/TDO dual inhibition with potentially different selectivity profiles.
| Evidence Dimension | IDO1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 4.4 µM |
| Comparator Or Baseline | 6-Acetamido-indole-2-carboxylic acid derivative (compound 9o-1): 1.17 µM |
| Quantified Difference | 3.8-fold less potent |
| Conditions | Recombinant human IDO1; spectrophotometric detection of N′-formylkynurenine |
Why This Matters
The quantitative difference confirms that the 5‑hydroxy substitution pattern yields distinct IDO1 inhibitory activity compared to optimized 6‑substituted analogs, enabling structure-activity relationship (SAR) studies that require the exact methyl 5‑hydroxy‑1H‑indole‑2‑carboxylate scaffold.
- [1] TargetMine. Inhibition of N-terminal his-tagged human indoleamine 2,3-dioxygenase (IDO) expressed in Escherichia coli assessed as N′-formylkynurenine formation by spectrophotometry. IC₅₀ = 4400 nM. ChEMBL ID: CHEMBL568287. View Source
- [2] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Eur J Med Chem. 2020;187:111964. Compound 9o-1 IC₅₀ = 1.17 µM for IDO1. View Source
